ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamido group with nitro substituents, and an ethyl ester group
Mechanism of Action
Target of Action
The primary target of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether suggests that it may have good absorption and distribution characteristics
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis , Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The action of ethyl 2-(3,5-dinitrobenzamido)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy may vary depending on the solvent used Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the nitro substituents. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often include the use of solvents like methanol and water, and reagents such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like zinc dust in methanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Zinc dust in methanol.
Substitution: Potassium carbonate in a methanol-water mixture.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate
- 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene
Uniqueness
Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate is unique due to the presence of both nitro groups and a thiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7S/c1-2-24-12(19)10-6-25-13(14-10)15-11(18)7-3-8(16(20)21)5-9(4-7)17(22)23/h3-6H,2H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWFSCHUXJMROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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